![molecular formula C19H33FO2 B14133555 2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane CAS No. 88730-58-9](/img/structure/B14133555.png)
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane is a chemical compound with the molecular formula C₁₄H₂₁FO₂. It is known for its unique structure, which includes a fluorinated tetradecyl chain and an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane typically involves the reaction of a fluorinated tetradecyl alkyne with an oxane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets. The fluorinated chain and oxane ring allow it to interact with enzymes and receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane
- 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane
Uniqueness
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane is unique due to its longer fluorinated chain, which can influence its physical and chemical properties. This uniqueness makes it particularly interesting for applications requiring specific interactions with biological targets or unique material properties .
Properties
CAS No. |
88730-58-9 |
|---|---|
Molecular Formula |
C19H33FO2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-(14-fluorotetradec-3-ynoxy)oxane |
InChI |
InChI=1S/C19H33FO2/c20-16-12-9-7-5-3-1-2-4-6-8-10-13-17-21-19-15-11-14-18-22-19/h19H,1-7,9,11-18H2 |
InChI Key |
FWMBMAAUYQVPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC#CCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


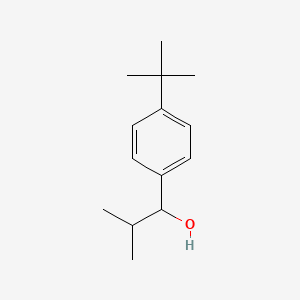
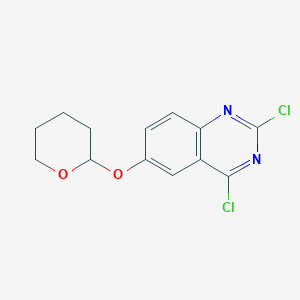
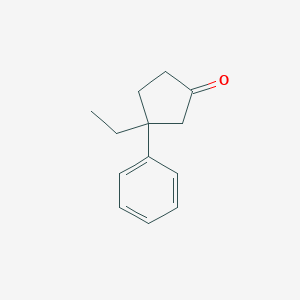
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
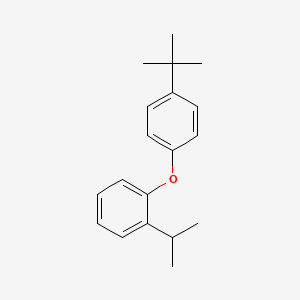

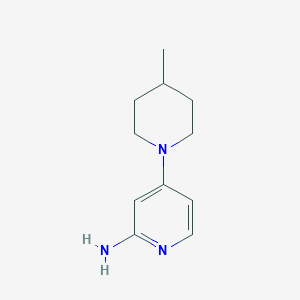
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
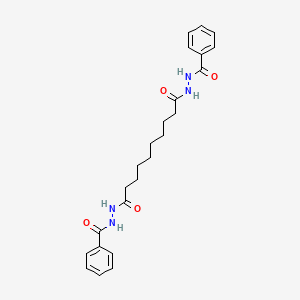
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

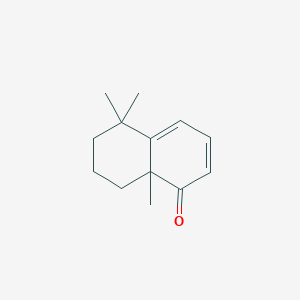
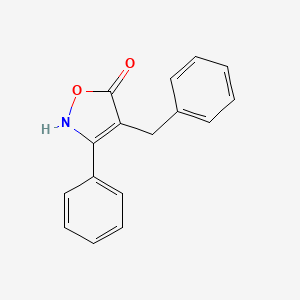
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
